![molecular formula C9H8BrNO2 B12873000 2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
2-(Bromomethyl)benzo[d]oxazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole-5-methanol is a chemical compound with the molecular formula C9H8BrNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(Bromomethyl)benzo[d]oxazole-5-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations . The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)benzo[d]oxazole-5-methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)benzo[d]oxazole-5-methanol can be compared with other benzoxazole derivatives, such as:
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a bromine atom.
2-(Ethoxymethyl)benzo[d]oxazole: Contains an ethoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it a valuable intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
[2-(bromomethyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,4-5H2 |
InChI-Schlüssel |
XANJLSNHTVLIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.